N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide
Description
N~2~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE is a synthetic compound that combines a triazole ring, a fluorobenzyl group, and a naphthalenesulfonamide moiety
Properties
Molecular Formula |
C19H15FN4O2S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H15FN4O2S/c20-17-8-5-14(6-9-17)12-24-13-21-19(22-24)23-27(25,26)18-10-7-15-3-1-2-4-16(15)11-18/h1-11,13H,12H2,(H,22,23) |
InChI Key |
MXVFFTCNOKPZBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click reaction”. The reaction involves the use of an azide and an alkyne to form the triazole ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzyl ring is replaced by a fluorine atom.
Attachment of the Naphthalenesulfonamide Moiety: This step involves the coupling of the triazole-fluorobenzyl intermediate with a naphthalenesulfonamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K~2~CO~3~).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the effects of triazole and sulfonamide derivatives on biological systems, including their interactions with proteins and nucleic acids.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonamide group are known to interact with active sites of enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (ADB-FUBICA)
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide (AB-BICA)
Uniqueness
N~2~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE is unique due to its combination of a triazole ring, a fluorobenzyl group, and a naphthalenesulfonamide moiety. This unique structure may confer specific biological activities and binding properties that are distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
